

3-O-Methyl Colterol-d9 CAS number and molecular formula

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Compound of Interest

Compound Name: 3-O-Methyl Colterol-d9

Cat. No.: B584239

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Technical Guide: 3-O-Methyl Colterol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-O-Methyl Colterol-d9**, a deuterated internal standard critical for the accurate quantification of Bitolterol metabolites. This document outlines its chemical properties, and role in bioanalytical method development, and provides a representative experimental protocol for its application.

Core Compound Information

3-O-Methyl Colterol-d9 is the deuterium-labeled form of 3-O-Methyl Colterol, a metabolite of the bronchodilator Bitolterol. Its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based bioanalysis.^[1]

Parameter	Value	Reference
CAS Number	1346599-83-4	[2][3]
Molecular Formula	C ₁₃ H ₁₂ D ₉ NO ₃	[2][3][4]
Molecular Weight	248.37	[2][3]
Appearance	White to Off-White Solid	[4]
Purity	>95% (HPLC)	[2]
Storage	2-8°C under inert atmosphere	[4]

Application in Quantitative Analysis

3-O-Methyl Colterol-d9 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of 3-O-Methyl Colterol and other metabolites of Bitolterol in biological matrices.[5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][6]

The Principle of Isotope Dilution Mass Spectrometry

The analytical power of using **3-O-Methyl Colterol-d9** lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. Because **3-O-Methyl Colterol-d9** is chemically identical to the endogenous analyte, any loss of the analyte during extraction, handling, and analysis is mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Bitolterol metabolites in a biological matrix (e.g., plasma) using **3-O-Methyl Colterol-d9** as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[6]

- **Sample Aliquoting:** Pipette 100 μL of the plasma sample into a clean microcentrifuge tube.
- **Internal Standard Spiking:** Add 10 μL of a pre-prepared stock solution of **3-O-Methyl Colterol-d9** to the plasma sample.
- **Mixing:** Briefly vortex the sample to ensure thorough mixing.
- **Precipitation:** Add 300 μL of cold acetonitrile (containing 0.1% formic acid) to the sample.
- **Vortexing:** Vortex the sample vigorously for 1 minute to facilitate complete protein precipitation.
- **Centrifugation:** Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
- **Analysis:** The sample is now ready for LC-MS/MS analysis.

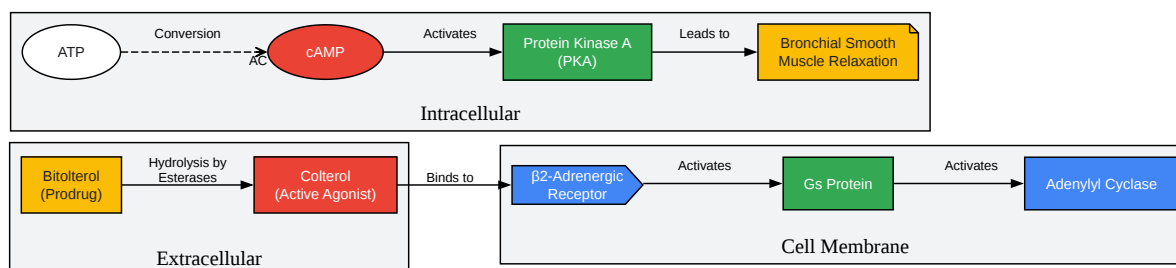
LC-MS/MS Analysis

The following are general conditions for LC-MS/MS analysis. These should be optimized for the specific instrumentation and analyte.

Parameter	Typical Conditions
LC Column	C18 reverse-phase column (e.g., 150 x 2.1 mm, 2 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	A suitable gradient from a low to a high percentage of Mobile Phase B to ensure co-elution of the analyte and internal standard.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), positive ion mode
Detection Mode	Multiple Reaction Monitoring (MRM)

Signaling Pathway of the Parent Compound: Bitolterol

3-O-Methyl Colterol is a metabolite of Bitolterol, a beta-2 adrenergic receptor agonist.^{[7][8][9]} Bitolterol itself is a prodrug that is hydrolyzed in the body to its active form, Colterol.^{[10][11]} Colterol then exerts its therapeutic effect by stimulating the beta-2 adrenergic receptors. The signaling pathway is initiated by the binding of the agonist to the receptor, leading to a cascade of intracellular events.



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Bitolterol Signaling Pathway

The diagram above illustrates the conversion of the prodrug Bitolterol to its active form, Colterol, which then binds to and activates the beta-2 adrenergic receptor. This initiates a signaling cascade involving Gs protein and adenylyl cyclase, leading to the production of cyclic AMP (cAMP).^{[12][13][14][15]} The subsequent activation of Protein Kinase A (PKA) results in the relaxation of bronchial smooth muscle, producing the desired therapeutic effect.^{[12][13][14][15]}

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